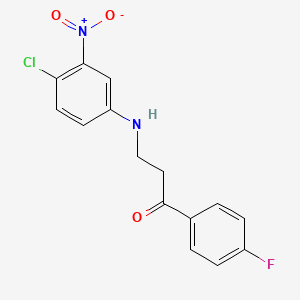![molecular formula C22H21N3O5 B2617607 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone CAS No. 1171400-28-4](/img/structure/B2617607.png)
1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxol-5-yl subunit, which is a common motif in many natural products and synthetic compounds . This subunit is known to have important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . The process involved the use of various spectroscopic techniques for characterization, including multinuclear NMR, IR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray crystallography . This technique provides detailed information about the arrangement of atoms in a crystal and allows for the determination of the compound’s molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis of novel organoselenium compounds involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides . This was achieved by cleavage of the Se–Se bond with sodium borohydride or rongalite, followed by the addition of suitable electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one, is 259.3004 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is linked to the synthesis and study of 1,3,4-oxadiazole derivatives, which are known for their biological activities. A study synthesized N-substituted derivatives of a similar compound, showcasing their moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another research focused on the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, demonstrating their potential as butyrylcholinesterase (BChE) inhibitors, which could have implications for treating conditions like Alzheimer's disease (Khalid et al., 2016).
Crystal Structure and Materials Science
- In materials science, the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were performed to understand their intermolecular interactions and potential applications in various fields (Kumara et al., 2017).
Biological and Pharmacological Research
- The antimicrobial activities of some new 1,2,4-triazole derivatives, including those with 1,3,4-oxadiazole components, were synthesized and evaluated, showing good to moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
- Research into the synthesis and characterization of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphole-tetrazol-thiophene-2-carboxamides highlighted their potential for various biological evaluations and molecular docking studies. Such studies contribute to understanding the compound's interactions at the molecular level, possibly paving the way for new therapeutic agents (Talupur et al., 2021).
Wirkmechanismus
While the specific mechanism of action for this compound is not mentioned in the retrieved papers, similar compounds have shown potential applications in various fields. For instance, organoselenium compounds have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have also been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the retrieved papers, it’s important to note that similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures should be taken when handling such compounds, including the use of protective gloves, eye protection, and respiratory protection .
Zukünftige Richtungen
The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed, synthesized, and evaluated for their anticancer activity . These compounds may serve as a template for further optimization .
Eigenschaften
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c26-20(13-27-17-6-2-1-3-7-17)25-10-4-5-16(12-25)22-24-23-21(30-22)15-8-9-18-19(11-15)29-14-28-18/h1-3,6-9,11,16H,4-5,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIRXBJJCZSLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)
![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)
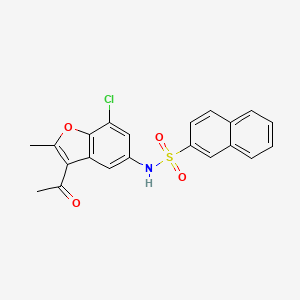

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
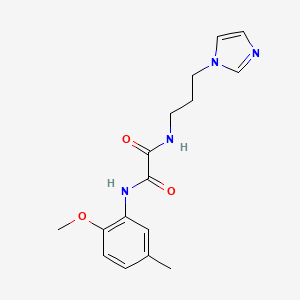

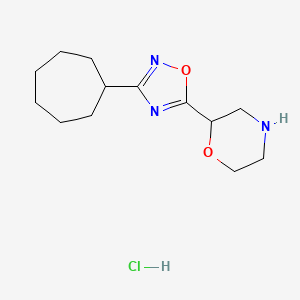
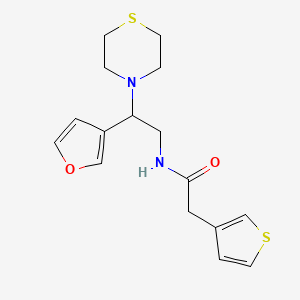
![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2617541.png)
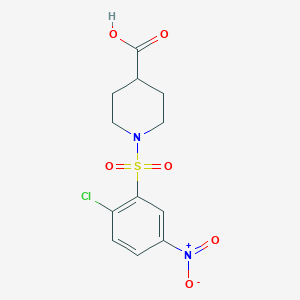
![3-[(2-Cyanophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2617544.png)
![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)
